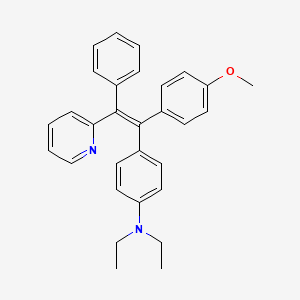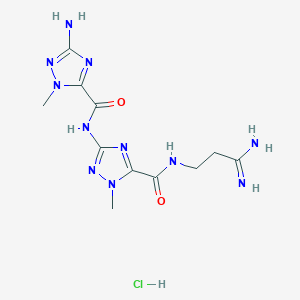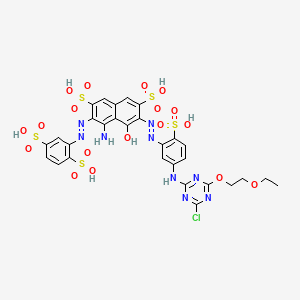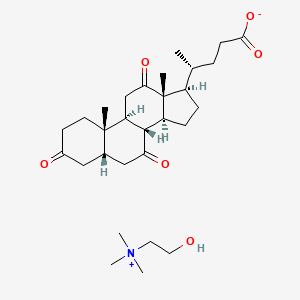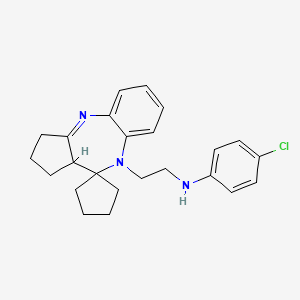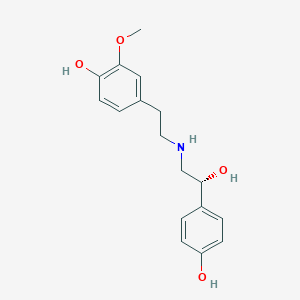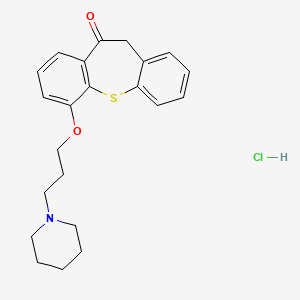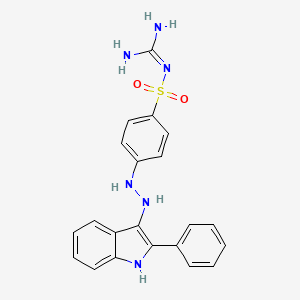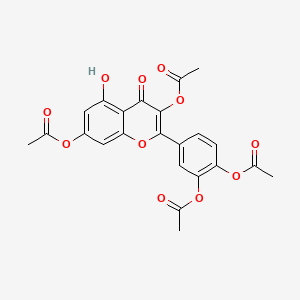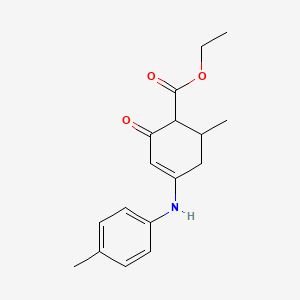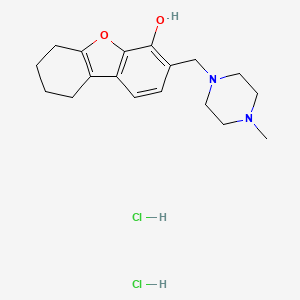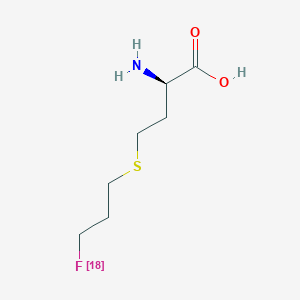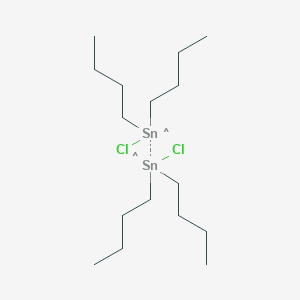
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane is an organotin compound with the molecular formula C16H36Cl2Sn2 This compound is characterized by the presence of two tin atoms, each bonded to two butyl groups and one chlorine atom It is a member of the distannane family, which are compounds containing a tin-tin bond
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane typically involves the reaction of tetrabutyltin with chlorine gas. The reaction is carried out under controlled conditions to ensure the selective formation of the dichlorodistannane compound. The general reaction can be represented as follows:
Sn(C4H9)4+Cl2→Sn(C4H9)2Cl2+C4H9Cl
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reduction reactions can convert the dichlorodistannane to tetrabutyltin. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents like Grignard reagents or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds. Its unique structure makes it a valuable reagent in organometallic chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of tin-based catalysts and stabilizers for plastics and other materials.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-dichlorodistannane involves its interaction with molecular targets such as enzymes and cellular components. The tin atoms in the compound can form bonds with sulfur and oxygen atoms in biological molecules, affecting their function. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrabutyl-1,2-dichlorodistannane can be compared with other organotin compounds, such as:
Tetrabutyltin: Unlike this compound, tetrabutyltin does not contain chlorine atoms and has different reactivity and applications.
Dibutyltin dichloride: This compound has two butyl groups and two chlorine atoms bonded to a single tin atom, making it structurally different and leading to distinct chemical properties.
Tributyltin chloride: With three butyl groups and one chlorine atom, this compound is used as a biocide and has different biological activity compared to this compound.
The uniqueness of this compound lies in its specific tin-tin bond and the presence of both butyl and chlorine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
54460-70-7 |
|---|---|
Molekularformel |
C16H36Cl2Sn2 |
Molekulargewicht |
536.8 g/mol |
InChI |
InChI=1S/4C4H9.2ClH.2Sn/c4*1-3-4-2;;;;/h4*1,3-4H2,2H3;2*1H;;/q;;;;;;2*+1/p-2 |
InChI-Schlüssel |
HBTILTFZSUODGO-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)Cl.CCCC[Sn](CCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


